![molecular formula C38H38N4O8 B14473390 1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol CAS No. 72088-97-2](/img/structure/B14473390.png)
1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene, 1,1’-methylenebis[4-isocyanatobenzene], methyloxirane and oxirane is a complex polymer. This compound is formed from the polymerization of 1,2-propanediol and various isocyanate compounds including 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene, 1,1’-methylenebis[4-isocyanatobenzene], methyloxirane, and oxirane . It is commonly used in the production of polyurethane-based materials such as foams, adhesives, and coatings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the polymerization of 1,2-propanediol with isocyanate compounds. The reaction typically occurs under controlled conditions to ensure the proper formation of the polymer. The reaction conditions include maintaining specific temperatures and using catalysts to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the reactants are mixed and allowed to react under controlled conditions. The process is optimized to produce high yields of the polymer with consistent quality. The use of advanced technologies and equipment ensures the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene, 1,1’-methylenebis[4-isocyanatobenzene], methyloxirane and oxirane undergoes various chemical reactions including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can occur, resulting in the reduction of specific functional groups within the polymer.
Substitution: Substitution reactions can take place, where certain groups within the polymer are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired reaction and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may produce oxidized derivatives of the polymer, while substitution reactions may result in modified polymers with different functional groups .
Aplicaciones Científicas De Investigación
1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene, 1,1’-methylenebis[4-isocyanatobenzene], methyloxirane and oxirane has various scientific research applications, including:
Chemistry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: Explored for its potential therapeutic properties and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of this polymer involves its interaction with specific molecular targets and pathways. The polymer can interact with various biological molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and the environment in which the polymer is used .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene and oxirane
- 1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene and methyloxirane
- 1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene and 1,1’-methylenebis[4-isocyanatobenzene]
Uniqueness
The uniqueness of 1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene, 1,1’-methylenebis[4-isocyanatobenzene], methyloxirane and oxirane lies in its specific combination of monomers, which imparts unique properties to the polymer. These properties include enhanced mechanical strength, chemical resistance, and versatility in various applications .
Propiedades
Número CAS |
72088-97-2 |
|---|---|
Fórmula molecular |
C38H38N4O8 |
Peso molecular |
678.7 g/mol |
Nombre IUPAC |
1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol |
InChI |
InChI=1S/2C15H10N2O2.C3H8O2.C3H6O.C2H4O/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;18-10-16-14-7-5-12(6-8-14)9-13-3-1-2-4-15(13)17-11-19;1-3(5)2-4;1-3-2-4-3;1-2-3-1/h2*1-8H,9H2;3-5H,2H2,1H3;3H,2H2,1H3;1-2H2 |
Clave InChI |
RRBBFSIMIHLJPL-UHFFFAOYSA-N |
SMILES canónico |
CC1CO1.CC(CO)O.C1CO1.C1=CC=C(C(=C1)CC2=CC=C(C=C2)N=C=O)N=C=O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O |
Números CAS relacionados |
72088-97-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


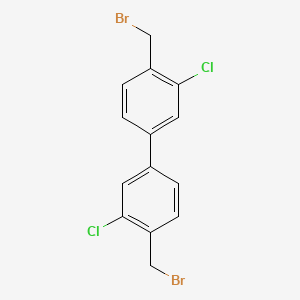

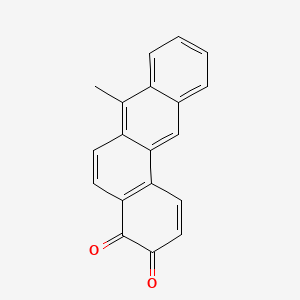
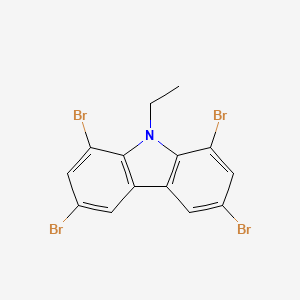

![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)
![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)

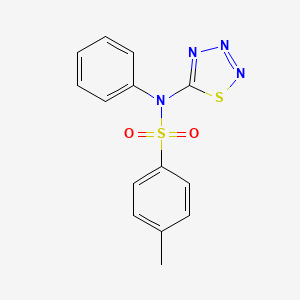
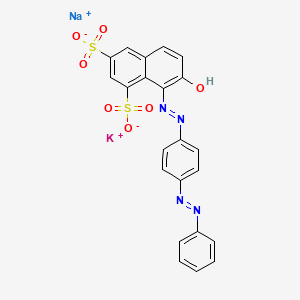


![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)
